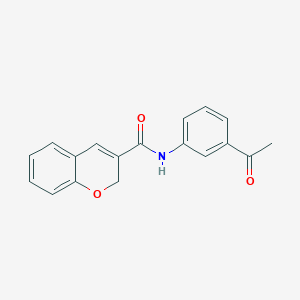
N-(3-acetylphenyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2H-chromene-3-carboxamide, also known as NACCA, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral effects. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. It also modulates the expression of genes involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-acetylphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-(3-acetylphenyl)-2H-chromene-3-carboxamide is its limited stability in solution, which may affect its biological activity over time.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-2H-chromene-3-carboxamide. One area of interest is the development of N-(3-acetylphenyl)-2H-chromene-3-carboxamide-based drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-(3-acetylphenyl)-2H-chromene-3-carboxamide. Additionally, the development of new synthetic methods for N-(3-acetylphenyl)-2H-chromene-3-carboxamide and its derivatives may enable the discovery of new compounds with improved biological activity and pharmacokinetic properties.
合成法
N-(3-acetylphenyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-acetylphenol and salicylaldehyde. The first step involves the condensation of 3-acetylphenol and salicylaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(3-acetylphenyl)-2-propen-1-one. This intermediate is then reacted with ethyl cyanoacetate in the presence of a catalyst, such as piperidine, to form the desired product, N-(3-acetylphenyl)-2H-chromene-3-carboxamide.
特性
IUPAC Name |
N-(3-acetylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)13-6-4-7-16(10-13)19-18(21)15-9-14-5-2-3-8-17(14)22-11-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIFQCJULAXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)
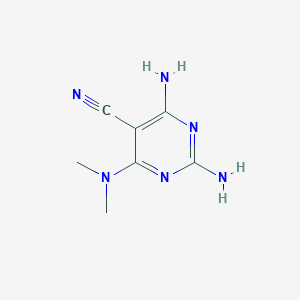
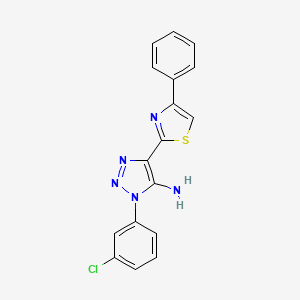
![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)
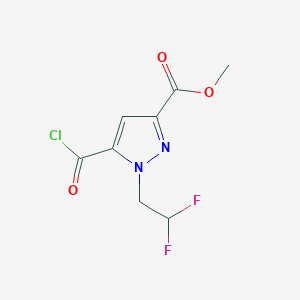
![3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2728231.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)

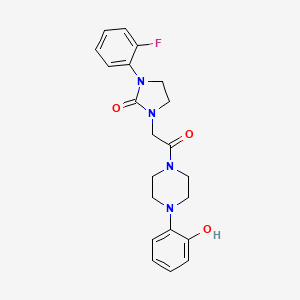

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)